molecular formula C17H21N3O3 B7141448 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B7141448
M. Wt: 315.37 g/mol
InChI Key: RSLOSZSCEAUELI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxazole ring

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-9-14(19-23-12)10-17(21)18-13-7-8-20(11-13)15-5-3-4-6-16(15)22-2/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOSZSCEAUELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2CCN(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazole intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.

    Oxazole derivatives: These compounds share the oxazole ring structure and may have similar biological activities.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar pharmacological effects. The uniqueness of this compound lies in its specific combination of these functional groups, which can result in distinct chemical and biological properties.

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